![molecular formula C18H18N4O2 B2840647 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine CAS No. 2034474-21-8](/img/structure/B2840647.png)
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound features a unique structure combining indolizin, pyrazin, and piperidin moieties, making it a valuable subject for various studies.
Preparation Methods
The synthesis of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine involves several steps, typically starting with the preparation of the individual moieties followed by their coupling. Common synthetic routes include:
Cyclization Reactions: Formation of the indolizin ring through cyclization reactions.
Nucleophilic Substitution: Introduction of the pyrazin-2-yloxy group via nucleophilic substitution.
Coupling Reactions: Final coupling of the piperidin-1-yl group to the indolizin core.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazin and piperidin moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine can be compared with other similar compounds, such as:
Indole Derivatives: Known for their diverse biological activities.
Piperidine Derivatives: Widely used in pharmaceuticals for their medicinal properties.
Pyrazine Derivatives: Studied for their antimicrobial and anticancer activities.
Biological Activity
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]indolizine, a compound characterized by its unique structural features, has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This compound integrates indolizine, pyrazin, and piperidine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The compound is identified by the CAS number 2034474-21-8. Its synthesis typically involves several steps:
- Cyclization Reactions : Formation of the indolizine ring.
- Nucleophilic Substitution : Introduction of the pyrazin-2-yloxy group.
- Coupling Reactions : Final assembly with the piperidine moiety.
These methods have been optimized for yield and purity using various catalysts and reaction conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indolizine derivatives, including this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including liver cancer cells (HepG2) with IC50 values as low as 0.22 µM . The mechanism involves inducing apoptosis through caspase activation and PARP cleavage, indicating a promising avenue for developing new anticancer agents.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes critical in various biological processes. For example, it has been noted to inhibit human carbonic anhydrase I and II isozymes effectively . The inhibition constants (Ki) for these isozymes were reported in the range of 16.1 to 55.2 nM, demonstrating its potential as a therapeutic agent in conditions where these enzymes play a pivotal role.
The biological activity of this compound is attributed to its interaction with multiple molecular targets:
- Receptor Binding : The compound exhibits high affinity for various receptors involved in cellular signaling pathways.
- Apoptotic Pathways : It triggers apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells .
Case Studies
Several case studies have explored the efficacy of this compound in vitro:
- Study on HepG2 Cells : Indicated significant reduction in cell viability and increased apoptosis markers (caspase-3 activation) when treated with the compound .
- Enzyme Inhibition Assays : Demonstrated effective inhibition of human carbonic anhydrases, suggesting potential applications in treating diseases like glaucoma and obesity where these enzymes are implicated .
Data Summary
Properties
IUPAC Name |
indolizin-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-10-15-4-1-2-8-21(15)12-14)22-9-3-5-16(13-22)24-17-11-19-6-7-20-17/h1-2,4,6-8,10-12,16H,3,5,9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOWDERCBJNRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.